molecular formula C10H9NO2S B1314407 Ethyl thieno[2,3-b]pyridine-2-carboxylate CAS No. 59944-78-4

Ethyl thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1314407
CAS RN: 59944-78-4
M. Wt: 207.25 g/mol
InChI Key: LDFDUMUSLKWQIQ-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 59944-78-4 and a molecular weight of 207.25 . It has a linear formula of C10H9NO2S . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate involves several steps. One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The molecular structure of Ethyl thieno[2,3-b]pyridine-2-carboxylate is represented by the InChI Code: 1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving Ethyl thieno[2,3-b]pyridine-2-carboxylate are complex and involve multiple steps. For instance, the reaction of thieno [2,3- b ]pyridine 3 with hydrazine hydrate in boiling n -butanol .


Physical And Chemical Properties Analysis

Ethyl thieno[2,3-b]pyridine-2-carboxylate is a solid compound with a melting point of 61 - 63°C .

Scientific Research Applications

  • Synthesis of Thieno[2,3-b]pyridines

    • Field : Organic Chemistry
    • Application : Ethyl thieno[2,3-b]pyridine-2-carboxylate is used as a starting material or key intermediate in the synthesis of thieno[2,3-b]pyridines . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
    • Method : The synthesis involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .
    • Results : The synthesis leads to the production of thieno[2,3-b]pyridines, which have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
  • Synthesis of Fused Pyrimidine Hybrids

    • Field : Medicinal Chemistry
    • Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .
    • Method : The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
    • Results : The synthesis leads to the production of fused pyrimidine hybrids .
  • Synthesis of Azo Dyes

    • Field : Dye Chemistry
    • Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives can be used in the synthesis of azo dyes . Azo dyes are used extensively in the textile industry for their vibrant colors and high stability .
    • Method : The cycloaddition reaction of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives with arylazoacetylacetones or arylazomalononitriles leads to the formation of the corresponding azo dyes .
    • Results : The synthesized azo dyes were applied to polyesters and polyamides fibers .
  • Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application : Thieno[2,3-b]pyridines, which can be synthesized from Ethyl thieno[2,3-b]pyridine-2-carboxylate, have shown a wide range of pharmacological and biological utility . They have demonstrated anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
    • Method : The synthesis involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .
    • Results : The synthesis leads to the production of thieno[2,3-b]pyridines, which have shown various pharmacological activities .
  • Synthesis of Pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones

    • Field : Organic Chemistry
    • Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives can be used in the synthesis of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
    • Method : The synthesis involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base .
    • Results : The synthesis leads to the production of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
  • Synthesis of Cycloalkylthienopyridine-2-carboxamides

    • Field : Medicinal Chemistry
    • Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used as a versatile precursor for the synthesis of cycloalkylthienopyridine-2-carboxamides . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
    • Method : The synthesis involves the reaction of cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .
    • Results : The synthesis leads to the production of cycloalkylthienopyridine-2-carboxamides .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDUMUSLKWQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428151
Record name ethyl thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thieno[2,3-b]pyridine-2-carboxylate

CAS RN

59944-78-4
Record name ethyl thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SW Schneller, FW Clough… - Journal of Heterocyclic …, 1976 - Wiley Online Library
A facile synthesis of thieno[2,3‐b]pyrazine (1) and thieno[2,3‐b]pyridine (9) is reported. Furthermore, convenient preparations of a variety of synthetically useful compounds derived from …
Number of citations: 16 onlinelibrary.wiley.com
HMF Madkour, AAEM Afify, AA Abdallaha… - European Journal of …, 2010 - eurjchem.com
Thieno[2,3-b]pyridine-2-carboxylate was utilized to construct a variety of new heterocyclic systems such as thienopyrimidinone, thienopyridine and pyridothienoxazinone derivatives. …
Number of citations: 4 eurjchem.com
SMH Sanad, AEM Mekky - Journal of the Iranian Chemical Society, 2020 - Springer
The starting precursors 2-carbohydrazides, bearing thienopyridine moiety, were prepared using 2-thioxopyridine-3-carbonitriles as key synthons. Next, 2-carbohydrazides were reacted …
Number of citations: 25 link.springer.com
MA Gouda, E Attia, MH Helal… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Cancer is a term used for diseases in which some of the body’s cells begin to divide without stopping and spread into surrounding tissues. Most cancers form a tumor, but some, like …
Number of citations: 11 onlinelibrary.wiley.com
FW Clough - 1976 - search.proquest.com
Attempts to prepare 3-(g-aminoethyl) thieno [3, 2-c]-pyridine from 3-methylthieno [3, 2-c] pyridine are presented but were unsuccessful. The halogenation of thieno [3, 2-c]-pyridine was …
Number of citations: 2 search.proquest.com

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